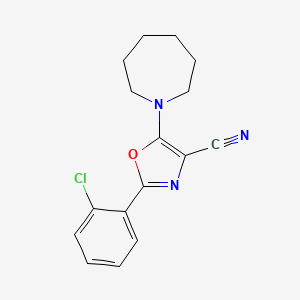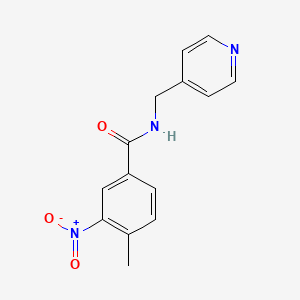![molecular formula C13H19NO B5736376 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, also known as EMP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EMP is a phenolic compound that possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce oxidative stress and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol is that it possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs. This compound has also been shown to possess various pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol. One of the future directions is to elucidate the mechanism of action of this compound, which will help in optimizing its pharmacological properties. Another future direction is to evaluate the efficacy of this compound in animal models of various diseases, such as cancer and inflammation. Furthermore, the development of novel drug delivery systems for this compound could improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol involves the reaction of 3-methylphenol with ethylamine and isobutyraldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-6-5-7-13(15)8-12/h5-8,15H,2,4,9-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXMYKKEWMNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5736322.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)


![N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5736353.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
![4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5736366.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5736393.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)
